molecular formula C9H12O2 B14684974 1,1'-(2-Ethenylcyclopropane-1,1-diyl)di(ethan-1-one) CAS No. 28438-42-8

1,1'-(2-Ethenylcyclopropane-1,1-diyl)di(ethan-1-one)

Cat. No.: B14684974
CAS No.: 28438-42-8
M. Wt: 152.19 g/mol
InChI Key: ILZUTIYZANTZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diacetyl-2-vinylcyclopropane: is an organic compound characterized by a cyclopropane ring substituted with two acetyl groups at the 1-position and a vinyl group at the 2-position. This compound is of interest due to its unique structural features and reactivity, making it a valuable building block in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diacetyl-2-vinylcyclopropane can be synthesized through several methods, including the phosphine-catalyzed activation of vinylcyclopropanes. This method involves the rearrangement of vinylcyclopropylketones to cycloheptenones under specific conditions . The reaction typically requires a phosphine catalyst, such as triphenylphosphine, and proceeds through a series of steps including homoconjugate addition, proton transfer, and ring closure .

Industrial Production Methods

While specific industrial production methods for 1,1-diacetyl-2-vinylcyclopropane are not well-documented, the general approach involves the use of transition metal catalysts and controlled reaction conditions to ensure high yields and purity. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1,1-Diacetyl-2-vinylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols or other reduced forms.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include cyclopentane derivatives, cycloheptenones, and various substituted cyclopropanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Diacetyl-2-vinylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-diacetyl-2-vinylcyclopropane involves its ability to undergo ring-opening reactions and rearrangements. The compound can form reactive intermediates, such as allylic phosphonium species, which participate in various chemical transformations. These intermediates can then undergo further reactions, leading to the formation of new cyclic structures and other products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diacetyl-2-vinylcyclopropane is unique due to the presence of both acetyl and vinyl groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions under various conditions highlights its importance in chemical research and industrial applications .

Properties

CAS No.

28438-42-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-acetyl-2-ethenylcyclopropyl)ethanone

InChI

InChI=1S/C9H12O2/c1-4-8-5-9(8,6(2)10)7(3)11/h4,8H,1,5H2,2-3H3

InChI Key

ILZUTIYZANTZRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1C=C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.